![molecular formula C20H12F3NO2 B2850886 2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one CAS No. 338415-27-3](/img/structure/B2850886.png)
2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one
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Overview
Description
The compound “2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one” is a chemical compound with a molecular formula of C20H12F3NO2 . It is a derivative of naphthofuran, which is a class of compounds known for their potent antibacterial, genotoxic, and anticancer activity .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key intermediates in the synthesis is 2-Methyl-3-trifluoromethylaniline . This intermediate is used in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor . This receptor is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthofuran ring attached to a phenyl ring via a methylene bridge. The phenyl ring is substituted with a trifluoromethyl group . The molecular weight of the compound is 355.310 Da .Chemical Reactions Analysis
The compound has been used as a key intermediate in the synthesis of novel pyran, pyrazole, and thiazole derivatives via its interaction with different reagents . For instance, the reaction of this compound with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of triethylamine led to the formation of a novel compound .Physical And Chemical Properties Analysis
The compound has a molecular formula of C20H12F3NO2 and an average mass of 355.310 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the search results.Scientific Research Applications
Anti-inflammatory Applications
The compound is a derivative of flufenamic acid (FA), a pharmaceutical agent used in treating inflammatory conditions . The study focuses on a newly discovered solvatomorphic structure of FA in methanol . The research aims to unravel the structural and functional implications of solvatomorphism .
Polymorphism Studies
This compound is used in the study of polymorphism, which is the occurrence of different forms among the members of a population or colony, or in the life cycle of an individual organism . The study found notable differences between the standard FA and solvatomorphic FAM, showcasing variations in intermolecular interactions and crystal packing .
Molecular Docking Studies
Molecular docking studies against prostaglandin D2 11-ketoreductase explore potential drug interactions, unveiling distinct binding modes and hydrogen bonding patterns that shed light on how the solvatomorphic structure may impact drug-target interactions .
Molecular Dynamics Simulations
In-depth molecular dynamics simulations over 100 ns investigate the stability of the protein-ligand complex, with root mean square deviation and root mean square fluctuation analyses revealing minimal deviations and affirming the stability of FAM within the active site of the target protein .
Antifibrotic Activities
Pirfenidone, a pyridone compound, is an effective and novel antifibrotic agent . The compound “2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one” is a derivative of pirfenidone . The study describes the design, synthesis, and activity evaluation of novel antifibrotic agents .
Design and Synthesis of Novel Compounds
The compound is used in the design and synthesis of novel compounds . The study describes the design, synthesis, and activity evaluation of novel antifibrotic agents, 1-(substituted aryl)-5-trifluoromethyl-2 (1H) pyridones modified with carbohydrate .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]iminomethyl]benzo[e][1]benzofuran-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3NO2/c21-20(22,23)13-5-3-6-14(10-13)24-11-17-19(25)18-15-7-2-1-4-12(15)8-9-16(18)26-17/h1-11,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJHIZJTRUXXND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)C=NC4=CC=CC(=C4)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one |
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